molecular formula C15H14N2O2 B13807927 7-Oxabicyclo(4.1.0)hepta-1,3,5-trien-2-amine, 5,5'-methylenebis(N-methyl- CAS No. 71042-98-3

7-Oxabicyclo(4.1.0)hepta-1,3,5-trien-2-amine, 5,5'-methylenebis(N-methyl-

Cat. No.: B13807927
CAS No.: 71042-98-3
M. Wt: 254.28 g/mol
InChI Key: GDDJPNQPWHJWFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Oxabicyclo(410)hepta-1,3,5-trien-2-amine, 5,5’-methylenebis(N-methyl-) is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Oxabicyclo(4.1.0)hepta-1,3,5-trien-2-amine, 5,5’-methylenebis(N-methyl-) typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions to form the bicyclic structure. The reaction conditions often include the use of specific catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

7-Oxabicyclo(4.1.0)hepta-1,3,5-trien-2-amine, 5,5’-methylenebis(N-methyl-) undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

The reactions typically involve common reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions may include specific temperatures, pressures, and solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce a variety of substituted compounds.

Scientific Research Applications

7-Oxabicyclo(4.1.0)hepta-1,3,5-trien-2-amine, 5,5’-methylenebis(N-methyl-) has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 7-Oxabicyclo(4.1.0)hepta-1,3,5-trien-2-amine, 5,5’-methylenebis(N-methyl-) exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 7-Oxabicyclo(4.1.0)hepta-1,3,5-triene,2,3,4-trifluoro-5-methyl-
  • 7-Oxabicyclo(4.1.0)heptan-2-one
  • 7-Oxabicyclo(4.1.0)heptan-3-ol

Uniqueness

Compared to similar compounds, 7-Oxabicyclo(4.1.0)hepta-1,3,5-trien-2-amine, 5,5’-methylenebis(N-methyl-) stands out due to its unique amine functional group and methylene bridge, which confer distinct chemical properties and reactivity. These features make it particularly valuable in specific research and industrial applications.

Properties

CAS No.

71042-98-3

Molecular Formula

C15H14N2O2

Molecular Weight

254.28 g/mol

IUPAC Name

N-methyl-5-[[5-(methylamino)-7-oxabicyclo[4.1.0]hepta-1,3,5-trien-2-yl]methyl]-7-oxabicyclo[4.1.0]hepta-1,3,5-trien-2-amine

InChI

InChI=1S/C15H14N2O2/c1-16-10-5-3-8(12-14(10)18-12)7-9-4-6-11(17-2)15-13(9)19-15/h3-6,16-17H,7H2,1-2H3

InChI Key

GDDJPNQPWHJWFE-UHFFFAOYSA-N

Canonical SMILES

CNC1=C2C(=C(C=C1)CC3=C4C(=C(C=C3)NC)O4)O2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.